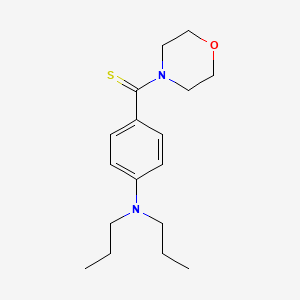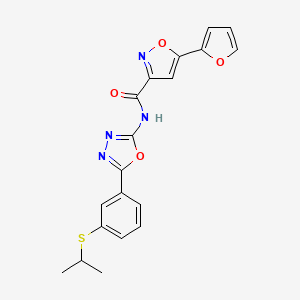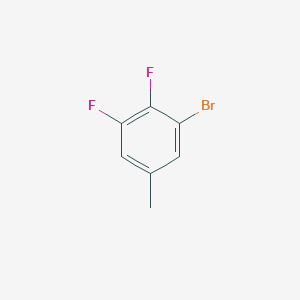
3-Bromo-4,5-difluorotoluene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-4,5-difluorotoluene is a chemical compound with the molecular formula C7H5BrF2 . It is related to 2-Bromo-4,5-difluorotoluene, which has a molecular weight of 207.02 .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using computational Density Functional Theory (DFT) and related methodologies . Single-crystal X-ray diffraction (SCXRD) analysis and Hirshfeld surfaces analysis can be used to visualize and quantify intermolecular interactions within the crystal structures .Chemical Reactions Analysis
The chemical reactivity of this compound can be predicted using Conceptual DFT (CDFT). This approach can predict global reactivity descriptors and local nucleophilic/electrophilic Parr functions .Physical And Chemical Properties Analysis
This compound has a molecular weight of 207.02 . The physical and chemical properties of related compounds such as 2-Bromo-4,5-difluorotoluene include a density of 1.6±0.1 g/cm3, a boiling point of 183.5±35.0 °C at 760 mmHg, and a flash point of 64.8±25.9 °C .Aplicaciones Científicas De Investigación
DNA Replication Fidelity
Difluorotoluene, a nonpolar isosteric analog of thymine, lacks the ability to form hydrogen bonds due to its fluorine atoms replacing the oxygens on the pyrimidine ring. Despite this, it has been shown that A⋅F base pairs can be formed almost as effectively as A⋅T pairs by Escherichia coli proofreading-defective DNA polymerase I, challenging the conventional understanding that hydrogen bonds are absolutely required for polymerase to form Watson–Crick base pairs selectively (Goodman, 1997).
Conformational Behavior Study
The study of the conformational behavior of fluorinated derivatives of toluene, including 3,5-difluorotoluene, highlights the effects of fluorine substitution on molecular properties. Such research assists in understanding the molecular dynamics and potential applications in material science and molecular engineering (Schaefer, Takeuchi, & Sveinson, 1988).
Polymer Blend Morphology Control
Fluorinated aromatic compounds like 4-bromoanisole have been utilized as processing additives to control phase separation and purity in organic photovoltaic devices, implying potential applications for similar fluorinated toluenes in enhancing the efficiency of photovoltaic materials and devices (Liu et al., 2012).
Microbial Oxidation of Fluorinated Compounds
The microbial oxidation of fluorinated aromatic compounds, including m-Bromo-α,α,α-trifluorotoluene, by specific strains of bacteria, has been explored for the production of novel metabolites. This research underscores the biotechnological potential of employing microorganisms in the selective modification and functionalization of fluorinated molecules (Hudlický et al., 1998).
Radiosynthesis for Medical Imaging
The synthesis and labeling of fluorinated aromatic compounds, including derivatives similar to 3-Bromo-4,5-difluorotoluene, have applications in the development of radiotracers for medical imaging, such as PET scans. These compounds provide insights into the potential for creating high-specificity radiotracers for neurological and other medical applications (Das & Mukherjee, 1993).
Safety and Hazards
Propiedades
IUPAC Name |
1-bromo-2,3-difluoro-5-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2/c1-4-2-5(8)7(10)6(9)3-4/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMKKOKJJCBXGFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-chloro-2-methylphenyl)-2-{8-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}acetamide](/img/structure/B2715431.png)
![1-[(2-Methoxyphenyl)methyl]-7-methylindole-2,3-dione](/img/structure/B2715432.png)
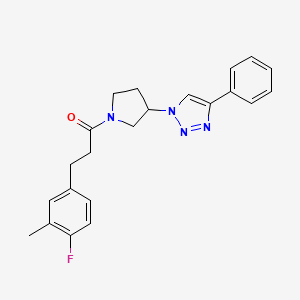
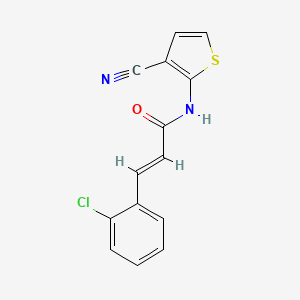
![Methyl 3-[4-(chloromethyl)-1,3-thiazol-2-yl]benzoate](/img/structure/B2715438.png)
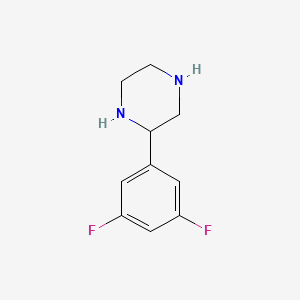
![1-(3-nitrophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B2715441.png)
![2-[2-[4-(tert-butylsulfamoyl)anilino]-2-oxoethyl]sulfanyl-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2715444.png)
![2-chloro-5-nitro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide](/img/no-structure.png)
![3-[5-(3,4-Dimethoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-propionic acid](/img/structure/B2715446.png)

